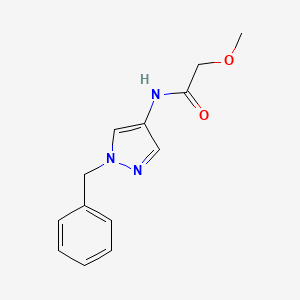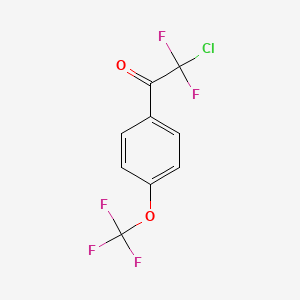
2-Chloro-2,2-difluoro-1-(4-(trifluoromethoxy)phenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-2,2-difluoro-1-(4-trifluoromethoxy-phenyl)-ethanone is an organic compound that belongs to the class of aromatic ketones This compound is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, along with chloro and difluoro substituents on the ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-2,2-difluoro-1-(4-trifluoromethoxy-phenyl)-ethanone can be achieved through several synthetic routes. One common method involves the reaction of 4-trifluoromethoxybenzaldehyde with chloroform and potassium hydroxide in the presence of a phase-transfer catalyst. The reaction proceeds via the formation of an intermediate, which is then treated with hydrogen fluoride to introduce the difluoro substituents.
Another approach involves the use of 4-trifluoromethoxybenzoyl chloride as a starting material. This compound is reacted with difluoromethyl magnesium bromide in an anhydrous solvent such as tetrahydrofuran. The reaction mixture is then quenched with water and extracted to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-Chloro-2,2-difluoro-1-(4-trifluoromethoxy-phenyl)-ethanone may involve large-scale reactions using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-2,2-difluoro-1-(4-trifluoromethoxy-phenyl)-ethanone undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in diethyl ether.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products
Nucleophilic Substitution: Substituted ethanones with various functional groups.
Reduction: 2-Chloro-2,2-difluoro-1-(4-trifluoromethoxy-phenyl)-ethanol.
Oxidation: 2-Chloro-2,2-difluoro-1-(4-trifluoromethoxy-phenyl)-acetic acid.
Scientific Research Applications
2-Chloro-2,2-difluoro-1-(4-trifluoromethoxy-phenyl)-ethanone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Chloro-2,2-difluoro-1-(4-trifluoromethoxy-phenyl)-ethanone involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-2,2-difluoro-1-(4-methoxy-phenyl)-ethanone
- 2-Chloro-2,2-difluoro-1-(4-fluoro-phenyl)-ethanone
- 2-Chloro-2,2-difluoro-1-(4-chloro-phenyl)-ethanone
Uniqueness
2-Chloro-2,2-difluoro-1-(4-trifluoromethoxy-phenyl)-ethanone is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C9H4ClF5O2 |
|---|---|
Molecular Weight |
274.57 g/mol |
IUPAC Name |
2-chloro-2,2-difluoro-1-[4-(trifluoromethoxy)phenyl]ethanone |
InChI |
InChI=1S/C9H4ClF5O2/c10-8(11,12)7(16)5-1-3-6(4-2-5)17-9(13,14)15/h1-4H |
InChI Key |
GTXBNGSCGAEEPL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(F)(F)Cl)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-([1,1'-Biphenyl]-2-yl)-2-(dicyclohexylphosphanyl)-1H-pyrrole](/img/structure/B14895997.png)
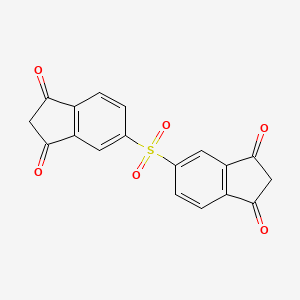
![2-methoxy-N-[(2Z)-4-methyl-3-(morpholin-4-yl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B14896010.png)
![Tetrabutylammonium (2R,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl sulfate](/img/structure/B14896011.png)
![(2E)-2-[1-(3,8,8-trimethyl-1,6-dioxo-2,7-dioxaspiro[4.4]non-3-yl)ethylidene]hydrazinecarbothioamide](/img/structure/B14896016.png)
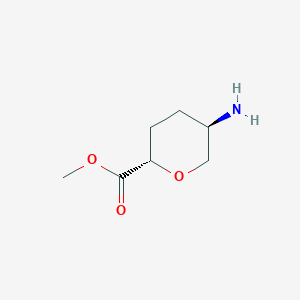
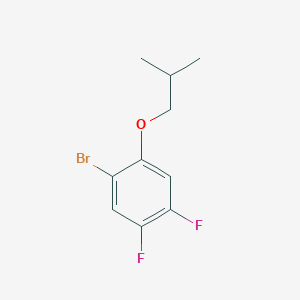
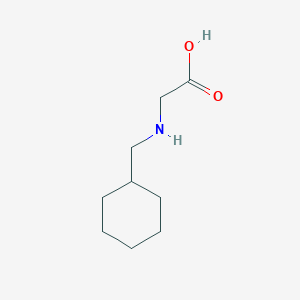
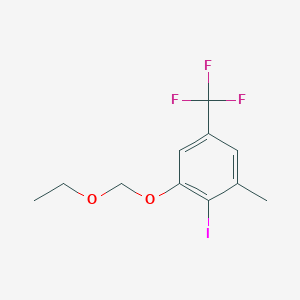
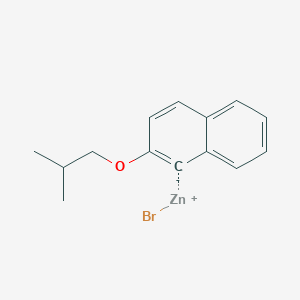

![2-Bromo-3,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14896059.png)
![3-[(2,2,6,6-Tetramethyl-1-piperidino)methyl]phenylZinc bromide](/img/structure/B14896060.png)
